(1R,2R)-2-(Methylamino)cyclohexanol
Overview
Description
(1R,2R)-2-(Methylamino)cyclohexanol , also known as rel-(1R,2R)-2-(Methylamino)cyclohexanol , is a chiral compound with the molecular formula C7H15NO . It belongs to the class of secondary aliphatic amines and features a six-membered cyclohexane ring. The compound exhibits optical activity due to its chiral centers at positions 1 and 2 .
Synthesis Analysis
The synthesis of (1R,2R)-2-(Methylamino)cyclohexanol involves several methods, including asymmetric synthesis. Researchers have explored enantioselective routes to obtain the desired stereochemistry. These synthetic pathways often utilize chiral reagents or catalysts to achieve the specific configuration .
Molecular Structure Analysis
The molecular structure of (1R,2R)-2-(Methylamino)cyclohexanol consists of a cyclohexane ring with a methylamino group attached to one of the carbon atoms. The compound’s stereochemistry is crucial for its biological activity and interactions .
Chemical Reactions Analysis
(1R,2R)-2-(Methylamino)cyclohexanol can participate in various chemical reactions, including oxidation, reduction, and substitution. Researchers have investigated its reactivity and explored transformations that lead to derivatives with potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Enantioselective Separation and Synthesis
(1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol, closely related to (1R,2R)-2-(Methylamino)cyclohexanol, has been utilized as a chiral fluorescent conversion reagent for the enantioselective separation of branched fatty acids, demonstrating its potential in sophisticated analytical techniques (Akasaka & Ohrui, 1999).
Optical Resolution of Ketones
(1R,2R,5R)-5-Methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, another variant, showed efficacy in the optical resolution of ketones, indicating its applicability in the field of chiral chemistry and enantioselective synthesis (Solladié & Lohse, 1993).
Asymmetric Hydrogenation
The compound has been applied in asymmetric hydrogenation processes, particularly in the production of chiral amino acids, showcasing its utility in creating enantioselective catalysts (Onuma, Ito, & Nakamura, 1980).
Muscarinic Antagonist Study
In pharmacological research, derivatives of this compound, like 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, have been studied as muscarinic antagonists, contributing to the understanding of chiral molecules in drug design (Bugno et al., 1997).
Structural Analysis
Structural analysis through methods like X-ray diffraction has been performed on related compounds like 3-(N-Methylamino)cyclohexane-1,2-diols, aiding in the understanding of molecular configurations and interactions (Davies et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(1R,2R)-2-(methylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGAVODIXBHHR-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511373 | |
Record name | (1R,2R)-2-(Methylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Methylamino)cyclohexanol | |
CAS RN |
21651-83-2 | |
Record name | (1R,2R)-2-(Methylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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